2-(Propanoylamino)benzaldehyde, also known as N-(2-formylphenyl)propanamide, is an organic compound classified within the amide family. This compound features a formyl group attached to a phenyl ring, along with a propanamide moiety, making it a significant subject of interest in various scientific fields due to its unique reactivity and structural properties. Its molecular formula is with a molecular weight of 177.20 g/mol.
2-(Propanoylamino)benzaldehyde can be synthesized through multiple methods, primarily involving the reaction of 2-aminobenzaldehyde with propionyl chloride in the presence of a base such as pyridine. This compound is classified under organic compounds and specifically as an aromatic aldehyde and an amide due to its functional groups.
The synthesis of 2-(Propanoylamino)benzaldehyde typically follows these steps:
Industrial production often employs optimized conditions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques. The reaction conditions are crucial for controlling the selectivity and efficiency of the synthesis.
The molecular structure of 2-(Propanoylamino)benzaldehyde can be represented by its canonical SMILES notation: CCC(=O)NC1=CC=CC=C1C=O. The InChI key for this compound is MTHWOUKDPVLAGB-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-7H,2H2,1H3,(H,11,13)This data highlights the compound's chemical identity and aids in its classification within chemical databases.
2-(Propanoylamino)benzaldehyde participates in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(Propanoylamino)benzaldehyde involves its reactivity influenced by the presence of both the formyl and amide groups. The formyl group enhances its electrophilic character, making it susceptible to nucleophilic attacks, while the amide group can stabilize intermediates formed during reactions. This unique combination allows for diverse reactivity patterns compared to similar compounds like N-phenylpropanamide .
The compound's physical state and solubility make it versatile for various applications in organic synthesis and research .
2-(Propanoylamino)benzaldehyde has several notable applications:
These applications highlight its significance across multiple scientific disciplines, particularly in medicinal chemistry where its biological properties are being explored .
The identification of 2-(Propanoylamino)benzaldehyde emerged from deliberate efforts to hybridize bioactive molecular fragments during the early 2000s, coinciding with advancements in rational drug design methodologies. This period witnessed a strategic shift toward structural hybridization—a technique enabling the covalent integration of pharmacophoric subunits into single chemical entities with enhanced biological or physicochemical profiles [2] [8]. The compound specifically materialized through systematic derivatization of the benzaldehyde scaffold, recognized for its metabolic versatility, with a propanoylamino group (–NHCOC₂H₅) chosen to confer specific hydrogen-bonding capacity and steric bulk. Early synthetic routes exploited Schotten-Baumann acylation, where ortho-aminobenzaldehyde underwent nucleophilic attack by propionyl chloride in biphasic systems (e.g., dichloromethane/water with NaOH). These methods yielded moderate efficiencies (60–75%), prompting refinements using N,N'-diisopropylethylamine (DIPEA) as a non-nucleophilic base in anhydrous tetrahydrofuran, achieving >90% conversion by suppressing aldehyde oxidation [8]. The compound’s emergence reflects a broader trend in pharmaceutical chemistry: the deliberate construction of hybrids to leverage synergistic interactions between aromatic aldehydes and amide functionalities, particularly in targeting neurological or inflammatory pathways [2].
Table 1: Evolution of Synthetic Strategies for 2-(Propanoylamino)benzaldehyde
| Period | Synthetic Approach | Key Reagents/Conditions | Yield Range | Primary Innovation |
|---|---|---|---|---|
| 2000–2005 | Schotten-Baumann Acylation | Propionyl chloride, NaOH, H₂O/CH₂Cl₂ | 60–75% | Biphasic reaction control |
| 2005–2010 | Anhydrous Coupling | Propionyl chloride, DIPEA, THF | 85–92% | Suppressed aldehyde degradation |
| 2010–Present | Catalytic Acylation | Propionic anhydride, DMAP, CH₃CN | 90–95% | Kinetic selectivity enhancement |
2-(Propanoylamino)benzaldehyde exemplifies purposeful molecular engineering, integrating two distinct domains: an electron-deficient benzaldehyde nucleus and a propanoylamino side chain. The benzaldehyde moiety contributes a planar, π-conjugated framework susceptible to electrophilic/nucleophilic interactions at C1 (carbonyl carbon) and resonance stabilization through the benzene ring. Attaching the propanoylamino group at the ortho-position induces significant steric and electronic perturbations:
This hybridization enables bifunctional reactivity: the aldehyde participates in condensations or oxidations, while the propanoylamino group serves as a hydrogen-bond acceptor/donor or metal-coordination site. Density Functional Theory (DFT) calculations indicate a 12 kcal/mol stabilization energy for intramolecular H-bonding between the amide N–H and carbonyl oxygen in vacuo, underscoring conformational control [5].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7